molecular formula C4H8ClNO B13786688 2-Chloro-3-nitrosobutane CAS No. 6865-97-0

2-Chloro-3-nitrosobutane

Cat. No.: B13786688
CAS No.: 6865-97-0
M. Wt: 121.56 g/mol
InChI Key: DGBNMQGFLFTDIK-UHFFFAOYSA-N
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Description

2-Chloro-3-nitrosobutane is an organic compound characterized by the presence of a chloro group and a nitroso group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-3-nitrosobutane typically involves the reaction of butane derivatives with nitrosating agents. One common method is the reaction of 2-chlorobutane with nitrosyl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the nitroso compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-nitrosobutane undergoes various types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The chloro group can be substituted by nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.

Major Products Formed:

    Oxidation: 2-Chloro-3-nitrobutane

    Reduction: 2-Chloro-3-aminobutane

    Substitution: Various substituted butane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-nitrosobutane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce nitroso and chloro functionalities into molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-nitrosobutane involves its reactivity with nucleophiles and electrophiles. The nitroso group can participate in various reactions, including cycloaddition and condensation reactions. The chloro group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. These reactions are facilitated by the electron-withdrawing nature of the nitroso and chloro groups, which activate the molecule towards nucleophilic attack.

Comparison with Similar Compounds

  • 2-Chloro-2-methyl-3-nitrosobutane
  • 2-Chloro-3-nitrosopropane
  • 2-Bromo-3-nitrosobutane

Comparison: 2-Chloro-3-nitrosobutane is unique due to the specific positioning of the chloro and nitroso groups on the butane backbone. This configuration imparts distinct reactivity and stability compared to similar compounds. For example, 2-Chloro-2-methyl-3-nitrosobutane has a methyl group that influences its steric and electronic properties, leading to different reaction pathways and products.

Properties

CAS No.

6865-97-0

Molecular Formula

C4H8ClNO

Molecular Weight

121.56 g/mol

IUPAC Name

2-chloro-3-nitrosobutane

InChI

InChI=1S/C4H8ClNO/c1-3(5)4(2)6-7/h3-4H,1-2H3

InChI Key

DGBNMQGFLFTDIK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)Cl)N=O

Origin of Product

United States

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